![molecular formula C13H18N2O3 B1612811 Lacosamide (racemate) CAS No. 175481-26-2](/img/structure/B1612811.png)
Lacosamide (racemate)
Overview
Description
Lacosamide (racemate) is a functionalized amino acid molecule with the chemical name ®-2-acetamido-N-benzyl-3-methoxypropionamide. It is primarily used as an antiepileptic drug for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures . Lacosamide is known for its high solubility in water and DMSO, making it an effective medication for oral and intravenous administration .
Mechanism of Action
Target of Action
Lacosamide, a third-generation antiepileptic drug, primarily targets the voltage-gated sodium channels in neurons . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .
Mode of Action
Unlike traditional sodium channel blockers that affect fast inactivation, lacosamide selectively enhances sodium channel slow inactivation . This interaction with sodium channels is stereoselective, meaning it depends on the spatial arrangement of the atoms in the lacosamide molecule . By enhancing slow inactivation, lacosamide stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing .
Biochemical Pathways
The enhancement of slow inactivation of sodium channels by lacosamide results in the stabilization of hyperexcitable neuronal membranes and the inhibition of repetitive neuronal firing . This mechanism of action leads to a reduction in the paroxysmal depolarizing shifts associated with epileptic activity .
Pharmacokinetics
Lacosamide exhibits favorable pharmacokinetic properties. It is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . The oral bioavailability of lacosamide is high (100%) for a dose up to 800 mg, and this bioavailability is irrespective of food intake . Lacosamide is moderately metabolized in the liver, by demethylation, to O-desmethyl lacosamide (30%) and to other unidentified metabolites (30%) . Approximately 40% of an administered dose is excreted as unchanged lacosamide in urine . The elimination half-life of lacosamide is approximately 13 hours in young subjects and 14–16 hours in elderly subjects .
Result of Action
The primary result of lacosamide’s action is the reduction of seizure frequency in patients with partial-onset seizures and primary generalized tonic-clonic seizures . This is achieved through the stabilization of hyperexcitable neuronal membranes and the inhibition of repetitive neuronal firing .
Action Environment
The action of lacosamide is influenced by several environmental factors. For instance, its metabolism can be affected by the function of the liver, where it is metabolized . Additionally, its excretion can be influenced by the function of the kidneys . Therefore, care should be taken when using lacosamide in patients with renal or hepatic impairment .
Biochemical Analysis
Biochemical Properties
Lacosamide (racemate) interacts with voltage-gated sodium channels, selectively enhancing their slow inactivation . This mechanism of action results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function .
Cellular Effects
Lacosamide (racemate) has been shown to stabilize hyperexcitable neuronal membranes, inhibiting neuronal firing . This effect can influence cell function, potentially impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Lacosamide (racemate) involves its selective enhancement of sodium channel slow inactivation . This action stabilizes hyperexcitable neuronal membranes and inhibits neuronal firing, reducing long-term channel availability without affecting physiological function .
Temporal Effects in Laboratory Settings
Lacosamide (racemate) is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its elimination from plasma occurs with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects . This difference does not impact the dose regimen .
Dosage Effects in Animal Models
In animal models, Lacosamide (racemate) has shown to have anticonvulsant effects . The effects of the product can vary with different dosages
Metabolic Pathways
Lacosamide (racemate) is moderately metabolized in the liver, by demethylation, to O-desmethyl lacosamide (30%) and to other unidentified metabolites (30%) . The formation of O-desmethyl lacosamide is due to CYP2C19 .
Transport and Distribution
Lacosamide (racemate) is distributed within the body with a volume of distribution of 0.6–0.7 L/kg . It has low protein binding of less than 15% , suggesting that it may be freely distributed within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lacosamide can be synthesized through various methods. One common route involves the O-methylation of N-Boc-D-serine, followed by benzylamide formation, N-deprotection, and N-acetylation . Another method includes a chemoenzymatic approach starting with methyl 2,3-dibromo propionate, followed by a resolution process catalyzed by Novozyme 435 . These methods aim to achieve high chiral purity and chemical purity of the final product.
Industrial Production Methods
Industrial production of lacosamide focuses on optimizing the synthetic routes to avoid costly and difficult-to-handle reagents. The use of inexpensive and achiral reagents, such as phosphoric acid, has been shown to enhance both chemical and chiral purity . This approach improves the overall yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Lacosamide undergoes various chemical reactions, including:
Oxidation: Lacosamide can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the amide or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of lacosamide, which can have different pharmacological properties and applications .
Scientific Research Applications
Treatment of Epilepsy
Lacosamide is primarily approved for the treatment of partial-onset seizures in adults and children aged four years and older. It functions as an adjunctive therapy, enhancing seizure control when used alongside other AEDs. The drug's mechanism involves the selective enhancement of slow inactivation of voltage-gated sodium channels (VGSC), which stabilizes hyperexcitable neuronal membranes and reduces seizure frequency .
Clinical Trials and Efficacy:
- Phase II and III clinical trials have demonstrated that lacosamide effectively increases the seizure threshold across various animal models .
- A meta-analysis indicated that lacosamide significantly reduces seizure frequency compared to placebo, with a favorable safety profile .
Pediatric Use
Recent studies suggest that lacosamide is a promising option for children with focal epilepsy , providing effective seizure control with fewer side effects compared to older AEDs . Monitoring plasma levels of lacosamide can optimize dosing and improve therapeutic outcomes in pediatric patients .
Migraine Management
Recent research has indicated that lacosamide may have potential applications in treating migraine . Studies show that the S-enantiomer of lacosamide (S-LCM) can inhibit calcitonin gene-related peptide (CGRP) release, which is critical in migraine pathophysiology. This suggests a novel therapeutic pathway for acute migraine treatment .
Mechanism:
- S-LCM reduces calcium influx in trigeminal neurons and diminishes CGRP release, potentially alleviating migraine symptoms .
Safety Profile and Adverse Effects
While generally well-tolerated, lacosamide has been associated with certain cardiac adverse events . A comprehensive review identified multiple signals related to cardiac issues, necessitating careful monitoring during treatment . Clinicians are advised to weigh the benefits against potential risks, particularly in patients with pre-existing cardiac conditions.
Ongoing Studies
Current research continues to explore the broader applications of lacosamide:
Comparison with Similar Compounds
Lacosamide is unique among antiepileptic drugs due to its selective enhancement of sodium channel slow inactivation. Similar compounds include:
Carbamazepine: A traditional sodium channel blocker that affects fast inactivation.
Lamotrigine: Another antiepileptic drug that inhibits voltage-gated sodium channels but with a different mechanism of action.
Levetiracetam: A drug that binds to synaptic vesicle protein 2A and modulates neurotransmitter release
Lacosamide’s unique mechanism of action and favorable pharmacokinetic profile make it a valuable option for the treatment of epilepsy and other neurological disorders .
Biological Activity
Lacosamide, a functionalized amino acid, is primarily recognized for its efficacy as an antiepileptic drug (AED). Approved for the treatment of partial-onset seizures in adults, its unique mechanism of action and pharmacological properties have garnered significant research interest. This article delves into the biological activity of lacosamide, highlighting its mechanisms, pharmacokinetics, clinical applications, and associated studies.
Lacosamide operates through a distinct mechanism compared to traditional sodium channel blockers. It selectively enhances the slow inactivation of voltage-gated sodium channels without affecting fast inactivation . This modulation stabilizes hyperexcitable neuronal membranes and reduces neuronal firing, thereby controlling seizure activity. Unlike other AEDs that primarily block sodium channels, lacosamide's ability to enhance slow inactivation allows it to maintain physiological neuronal function while reducing the potential for excessive neuronal excitability .
Pharmacokinetics
Lacosamide exhibits favorable pharmacokinetic properties:
- Absorption : It is completely absorbed following oral administration with a high bioavailability of approximately 100% .
- Distribution : The volume of distribution is about 0.6 L/kg, indicating its ability to cross the blood-brain barrier due to its amphiphilic nature .
- Metabolism : Lacosamide is metabolized by CYP3A4 and CYP2C enzymes, primarily yielding an inactive metabolite, O-desmethyl lacosamide .
- Elimination : Approximately 95% of the drug is excreted via renal pathways, with around 40% being unchanged lacosamide .
- Half-life : The half-life ranges from 13 to 16 hours, allowing for twice-daily dosing regimens .
Seizure Reduction
Clinical trials have demonstrated that lacosamide significantly reduces seizure frequency in patients with partial-onset seizures. In randomized controlled trials involving over 1300 patients, adjunctive therapy with lacosamide led to a notable reduction in seizure frequency compared to placebo . The dose-response relationship has been shown to be linear up to 800 mg orally and 300 mg intravenously .
Cognitive Effects
A study investigating lacosamide's impact on cognitive function found that it did not deteriorate cognitive abilities and may even improve them in some patients with epilepsy. This was highlighted in a comparison study where patients treated with lacosamide showed better outcomes on cognitive scales compared to those receiving other AEDs .
Binding Affinity Studies
Research has identified the binding interactions between lacosamide and the collapsin response mediator protein 2 (CRMP-2), suggesting that this interaction may play a role in its therapeutic effects. Binding studies indicated a Kd value under 5 μM, confirming that lacosamide binds specifically to CRMP-2 . The implications of this binding extend beyond epilepsy treatment, potentially influencing conditions like neuropathic pain and neurodegenerative diseases .
Cardiac Safety Profile
Recent pharmacovigilance studies have raised concerns regarding lacosamide's cardiac safety profile. Analysis of adverse event reports indicated a significant association between lacosamide use and cardiac adverse events, including arrhythmias. Monitoring these effects is crucial for ensuring patient safety during treatment .
Summary Table of Key Findings
Parameter | Details |
---|---|
Mechanism of Action | Enhances slow inactivation of sodium channels |
Bioavailability | ~100% after oral administration |
Volume of Distribution | ~0.6 L/kg |
Metabolism | Primarily via CYP3A4; inactive metabolite produced |
Elimination Route | ~95% renal excretion |
Half-life | 13-16 hours |
Clinical Efficacy | Significant seizure reduction compared to placebo |
Cognitive Effects | No deterioration; potential improvement noted |
Cardiac Safety Concerns | Associated with adverse cardiac events |
Properties
IUPAC Name |
2-acetamido-N-benzyl-3-methoxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPJLAIAVCUEMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861451 | |
Record name | 2-(Acetylamino)-N-benzyl-3-methoxypropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175481-26-2 | |
Record name | 2-(Acetylamino)-3-methoxy-N-(phenylmethyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175481-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Acetylamino)-N-benzyl-3-methoxypropanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Acetylamino)-N-benzyl-3-methoxypropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(acetylamino)-N-benzyl-3-methoxypropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.959 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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